3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1H-indol-4-yl)benzamide
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Overview
Description
3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1H-indol-4-yl)benzamide is a synthetic organic compound that combines a pyrimidine ring with an indole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1H-indol-4-yl)benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 2-amino-4,6-dimethylpyrimidine with appropriate reagents under controlled conditions.
Coupling with Indole: The indole moiety is introduced by coupling the pyrimidine derivative with 1H-indole-4-carboxylic acid or its derivatives.
Amidation: The final step involves the formation of the amide bond between the pyrimidine-indole intermediate and benzoyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1H-indol-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1H-indol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Research: It is used in molecular docking studies to understand its interaction with biological targets.
Pharmaceuticals: The compound is explored for its potential use in drug development due to its bioactive properties.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1H-indol-4-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound binds to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological activity being studied, such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4,6-dimethylpyrimidin-2-yl)imino]methyl-naphthalen-2-ol
- Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate
Uniqueness
3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1H-indol-4-yl)benzamide is unique due to its specific combination of pyrimidine and indole moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H19N5O |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1H-indol-4-yl)benzamide |
InChI |
InChI=1S/C21H19N5O/c1-13-11-14(2)24-21(23-13)25-16-6-3-5-15(12-16)20(27)26-19-8-4-7-18-17(19)9-10-22-18/h3-12,22H,1-2H3,(H,26,27)(H,23,24,25) |
InChI Key |
RGRYEAVYJUJICX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3C=CN4)C |
Origin of Product |
United States |
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